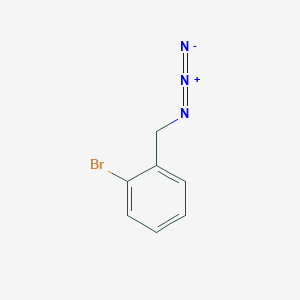

1-(Azidomethyl)-2-bromobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azidomethyl)-2-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTIJSCAOJIGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562164 | |

| Record name | 1-(Azidomethyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126799-87-9 | |

| Record name | 1-(Azidomethyl)-2-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126799-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of 1 Azidomethyl 2 Bromobenzene

Strategies for Benzyl (B1604629) Azide (B81097) Formation

The introduction of the azide group at the benzylic position is a critical step in the synthesis of 1-(azidomethyl)-2-bromobenzene. This is most commonly accomplished via nucleophilic substitution, although alternative routes offer viable pathways.

Nucleophilic Substitution of Benzyl Halides with Azide Sources

The most prevalent and direct method for the synthesis of this compound involves the nucleophilic substitution of a 2-bromobenzyl halide, typically 2-bromobenzyl bromide, with an azide salt. nih.gov This reaction follows a classic S_N2 mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing the halide from the benzylic carbon.

The general reaction is as follows:

2-Bromobenzyl Bromide + Sodium Azide → this compound + Sodium Bromide

The starting material, 2-bromobenzyl bromide, can be synthesized from 2-bromotoluene (B146081) through bromination. The reaction with sodium azide is typically carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and enhance the nucleophilicity of the azide ion. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The reaction is often heated to temperatures between 80-90°C for a period of 1-2 hours to ensure efficient conversion. Under these optimized conditions, yields are generally high, often in the range of 70-85%.

Table 1: Reaction Parameters for the Synthesis of this compound via Nucleophilic Substitution

| Parameter | Typical Conditions | Rationale |

| Starting Material | 2-Bromobenzyl bromide | Provides the necessary benzyl halide for S_N2 reaction. |

| Azide Source | Sodium azide (NaN₃) | Common, effective, and readily available source of the azide ion. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the azide ion. |

| Temperature | 80–90°C | Balances reaction rate with the thermal stability of the azide product. |

| Reaction Time | 1–2 hours | Sufficient for complete conversion under optimized conditions. |

| Stoichiometry | Slight excess of NaN₃ (e.g., 1.5 equiv.) | Drives the reaction to completion. rsc.org |

The efficiency of the S_N2 reaction for benzyl azide formation is highly dependent on the reaction conditions. The choice of solvent plays a crucial role; polar aprotic solvents like DMF and DMSO are preferred as they solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic. spcmc.ac.in This is in contrast to polar protic solvents, which can solvate the azide anion through hydrogen bonding, thereby reducing its nucleophilicity. spcmc.ac.in

Temperature control is also critical. While higher temperatures increase the reaction rate, they can also lead to the decomposition of the azide product. Therefore, maintaining a temperature range of 80–90°C is generally found to be optimal for achieving a good yield without significant side product formation. The use of a slight excess of sodium azide helps to ensure complete consumption of the starting benzyl halide.

Alternative Azide Synthesis Routes (e.g., from N-triftosylhydrazones for analogous compounds)

While nucleophilic substitution of benzyl halides is the most common route, alternative methods for the synthesis of benzyl azides have been developed. One such notable method involves the reaction of N-triftosylhydrazones with an azide source like trimethylsilyl (B98337) azide (TMSN₃). rsc.orgresearchgate.net This transition-metal-free reaction proceeds under mild conditions and offers high yields and excellent functional group tolerance. rsc.org

This strategy involves the in-situ generation of a diazo compound from the N-triftosylhydrazone, which then reacts with the azide source. rsc.org Although not specifically documented for the direct synthesis of this compound in the reviewed literature, its applicability to a wide range of substituted benzyl azides suggests it as a viable alternative pathway, particularly for substrates where the corresponding benzyl halide is not readily accessible or is prone to side reactions. rsc.orgrsc.org The reaction can even be performed as a one-pot procedure starting from the corresponding aldehyde or ketone. rsc.org

Approaches for Ortho-Bromination in Benzene (B151609) Ring Precursors

The introduction of a bromine atom at the ortho position to the methyl or a derivative group is another key synthetic challenge. This can be achieved through various strategies, including directed metallation followed by electrophilic bromination or through classical Sandmeyer-type reactions.

Directed Ortho-Metalation and Electrophilic Bromination Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.gov This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to introduce the bromine atom specifically at the ortho position. nih.gov

For the synthesis of a precursor to this compound, a suitable starting material would possess a DMG. For instance, a benzyl alcohol or a protected benzylamine (B48309) derivative could serve this purpose. The ortho-lithiation followed by bromination would yield the desired 2-bromo-substituted benzyl precursor, which could then be converted to the final product.

Electrophilic aromatic bromination of toluene (B28343) itself typically yields a mixture of ortho and para isomers. rsc.orgstackexchange.com However, the regioselectivity can be influenced by the reaction conditions and the presence of catalysts. nih.govresearchgate.net

Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction provides a classic and reliable method for introducing halogens, including bromine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgnih.govmasterorganicchemistry.com This process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. ncert.nic.in

In the context of synthesizing a precursor for this compound, one could start with 2-methylaniline (o-toluidine). Diazotization of o-toluidine (B26562) followed by treatment with a copper(I) bromide (CuBr) solution would yield 2-bromotoluene. wikipedia.orgmasterorganicchemistry.com This 2-bromotoluene can then be subjected to benzylic bromination followed by azidation as described in section 2.1.1. The Sandmeyer reaction is known for its good yields and is a widely used method in aromatic chemistry. nih.gov

Table 2: Comparison of Ortho-Bromination Strategies

| Method | Description | Advantages | Disadvantages |

| Directed Ortho-Metalation (DoM) | Lithiation directed by a functional group followed by electrophilic bromination. wikipedia.org | High regioselectivity for the ortho position. | Requires a directing group; often requires cryogenic temperatures. |

| Electrophilic Bromination | Direct bromination of the aromatic ring using an electrophilic bromine source. rsc.org | Can be a direct method for some substrates. | Often leads to a mixture of ortho and para isomers, requiring separation. stackexchange.com |

| Sandmeyer Reaction | Conversion of a primary amine to a diazonium salt, followed by displacement with bromide. wikipedia.org | Good yields, well-established, and reliable. | Requires the corresponding amine precursor; involves potentially unstable diazonium salts. |

Integrated Multi-Step Synthetic Sequences for this compound

The most prevalent synthetic route to this compound is a two-step sequence starting from the commercially available precursor, 2-bromotoluene. This method involves the radical bromination of the methyl group followed by nucleophilic substitution with an azide salt.

The first step is the benzylic bromination of 2-bromotoluene. This reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. The solvent of choice is usually a non-polar one, like carbon tetrachloride (CCl₄), to facilitate the radical mechanism. This step yields the intermediate 1-bromo-2-(bromomethyl)benzene.

The second step involves the conversion of the benzylic bromide to the corresponding azide. clockss.org 1-bromo-2-(bromomethyl)benzene is treated with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are favored as they effectively solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic for the Sₙ2 reaction. The reaction proceeds efficiently, often with gentle heating, to displace the bromide and form the final product, this compound. A study reported a near-quantitative yield (99%) for this azidation step, highlighting its efficiency. rsc.org

A summary of a representative multi-step synthesis is presented below:

Table 1: Integrated Synthetic Sequence for this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Typical Yield (%) |

| 1 | 2-Bromotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Heat/Light | 1-Bromo-2-(bromomethyl)benzene | 80-90 |

| 2 | 1-Bromo-2-(bromomethyl)benzene | Sodium Azide (NaN₃), Solvent (e.g., DMF or DMSO), 80-90°C | This compound | 75-99 rsc.org |

Synthetic Efficiency and Yield Optimization Strategies

Key optimization strategies include:

Stoichiometry: Using a slight excess of sodium azide (e.g., 1.2 equivalents) in the second step ensures the complete conversion of the benzylic bromide.

Temperature Control: The azidation reaction is typically heated to between 80–90°C to ensure a reasonable reaction rate. However, careful temperature control is necessary to prevent the decomposition of the thermally sensitive azide product.

Solvent Choice: Polar aprotic solvents like DMF and DMSO are critical for the Sₙ2 azidation step, as they enhance the nucleophilicity of the azide ion.

Continuous Flow Processing: For large-scale or industrial production, continuous flow reactors offer significant advantages. This technology allows for precise control over reaction parameters such as temperature and stoichiometry, which is particularly important when handling potentially explosive intermediates like organic azides. nih.gov Continuous flow systems can improve safety, enhance reaction control, and lead to higher purity and yields. nih.gov While detailed for related azido (B1232118) compounds, this approach is directly applicable to the synthesis of this compound. nih.gov

Table 2: Key Parameters for Yield Optimization

| Parameter | Condition | Rationale |

| Reagent Stoichiometry | 1.2 equivalents of NaN₃ | Drives the reaction to completion, minimizing starting material. |

| Temperature | 80–90°C | Balances reaction rate with the thermal stability of the azide. |

| Solvent | DMF, DMSO | Enhances nucleophilicity of the azide anion for efficient Sₙ2 substitution. |

| Reaction Monitoring | In situ techniques (e.g., ReactIR, NMR) | Allows for real-time tracking of azide formation and helps prevent side reactions by identifying the optimal endpoint. |

Green Chemistry Considerations in the Synthesis of Azidomethyl-Bromobenzene Scaffolds

While effective, the traditional synthesis of this compound presents several challenges from a green chemistry perspective. The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign, focusing on areas such as waste prevention, use of safer chemicals, and energy efficiency. researchgate.net

A primary concern is the use of sodium azide (NaN₃). Azide salts are highly toxic and potentially explosive, especially in the presence of acids which can generate the volatile and highly toxic hydrazoic acid. Research into safer azidating agents is a key area of green chemistry. acs.org Alternatives like azidobenziodoxolone (ABX) and its derivatives have been developed as safer sources for the azide group, although their cost and atom economy must be considered. acs.org

The use of traditional solvents like DMF and CCl₄ is also a drawback. These solvents are classified as hazardous and pose environmental and health risks. Green chemistry encourages their replacement with more benign alternatives. researchgate.net For the azidation step, exploring the use of greener solvents or even aqueous reaction media could significantly improve the environmental profile of the synthesis. frontiersin.orgsciencenet.cn For instance, some copper-catalyzed cycloaddition reactions utilizing azides are performed in mixed aqueous solvent systems (e.g., water:THF:tert-butanol), suggesting that water can be compatible with this functional group. frontiersin.org

Furthermore, the synthesis of the bromobenzene (B47551) precursor itself can be improved. An eco-friendly process for producing bromobenzene has been described, which uses an in-situ generation of hypobromous acid from a water-soluble brominating agent, avoiding harsher reagents. google.com

Finally, adopting technologies like continuous flow processing not only enhances yield and safety but also aligns with green chemistry principles by improving energy efficiency and reducing waste generation through better process control. nih.gov

Reactivity and Reaction Mechanisms of 1 Azidomethyl 2 Bromobenzene

Azide (B81097) Reactivity: Cycloaddition Reactions

The azide moiety in 1-(azidomethyl)-2-bromobenzene is a 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. These reactions involve the combination of a three-atom component (the azide) with a two-atom component (a dipolarophile, such as an alkyne or alkene) to form a five-membered heterocyclic ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.govorganic-chemistry.org This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. beilstein-journals.org The general scheme for the CuAAC reaction involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.

The mechanism of the CuAAC reaction is thought to involve the formation of a copper(I) acetylide intermediate. nih.govnih.gov This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to the stable 1,2,3-triazole product, regenerating the copper(I) catalyst. nih.gov

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgnih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The high regioselectivity of the CuAAC reaction is a direct result of the copper-catalyzed mechanism, which directs the formation of the 1,4-isomer. nih.govrsc.org

The reaction is generally not stereoselective as it involves the reaction of a prochiral alkyne with an azide. However, if chiral centers are present in either the azide or the alkyne, the resulting triazole will be diastereomeric.

Various copper(I) sources can be used to catalyze the CuAAC reaction, including copper(I) salts such as CuI, CuBr, and [Cu(CH3CN)4]PF6. nih.gov More conveniently, the active copper(I) catalyst can be generated in situ from the reduction of a copper(II) salt, such as CuSO4, using a reducing agent like sodium ascorbate (B8700270). mdpi.com

The efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the copper(I) oxidation state and prevent catalyst disproportionation. wikipedia.org Tris(triazolylmethyl)amines, such as TBTA (tris((1-benzyl-4-triazolyl)methyl)amine), are commonly used ligands that accelerate the reaction. nih.gov The ligand not only protects the copper(I) from oxidation but also facilitates the catalytic cycle. wikipedia.org

Recent research has also explored the use of heterogeneous catalysts, such as copper nanoparticles supported on various materials like carbon nitride, to facilitate catalyst recovery and reuse. mdpi.comresearchgate.net

Table 1: Representative Catalytic Systems for CuAAC Reactions

| Catalyst System | Ligand/Additive | Solvent | Key Features |

| CuSO4/Sodium Ascorbate | None | Water/t-BuOH | Common, in situ generation of Cu(I). |

| CuI | Tris(triazolylmethyl)amine (TBTA) | DMSO/Water | Ligand accelerates reaction and stabilizes Cu(I). nih.gov |

| Copper Nanoparticles | None | Water | Heterogeneous, allows for catalyst recycling. mdpi.com |

| Copper-on-Charcoal | None | Dichloromethane | Heterogeneous system for flow chemistry. scispace.com |

This table presents general catalytic systems applicable to CuAAC reactions and are expected to be effective for the reaction of this compound.

The CuAAC reaction is typically carried out at room temperature, highlighting its "click" nature. nih.gov However, the reaction rate can be influenced by temperature, with gentle heating sometimes employed to accelerate slower reactions.

The choice of solvent can also play a significant role. The reaction is often performed in a variety of solvents, including water, t-butanol, DMSO, and mixtures thereof. wikipedia.org The use of biomass-derived solvents like Cyrene™ has also been explored as a greener alternative. beilstein-journals.org

Recent advancements have introduced photo-initiated CuAAC polymerizations, where light irradiation is used to generate the active copper(I) catalyst from a copper(II) precursor, allowing for spatiotemporal control of the reaction.

Table 2: Effect of Reaction Parameters on a Representative CuAAC Reaction

| Parameter | Condition | Expected Outcome for this compound |

| Temperature | Room Temperature | Efficient reaction, typical for CuAAC. |

| 50 °C | Increased reaction rate. | |

| Solvent | Water/t-BuOH | Good for a wide range of substrates. |

| DMSO | Effective for less soluble reactants. | |

| Cyrene™ | A sustainable solvent option. beilstein-journals.org | |

| Catalyst Loading | 1-5 mol% | Standard catalyst concentration for efficient conversion. |

| <1 mol% | May lead to slower reaction rates. |

This table provides a general overview of the expected influence of reaction parameters on the CuAAC of this compound based on established principles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclic alkynes, such as cyclooctynes, to react with azides. nih.govresearchgate.net The driving force for this reaction is the release of ring strain in the cyclic alkyne upon cycloaddition, which significantly lowers the activation energy and allows the reaction to proceed without a catalyst. nih.gov This is particularly advantageous in biological systems where the toxicity of copper is a concern. nih.gov

The reactivity of the cyclic alkyne in SPAAC can be tuned by modifying its structure. For instance, the introduction of fluorine atoms or the fusion of benzene (B151609) rings to the cyclooctyne (B158145) ring can increase the ring strain and enhance the reaction rate. nih.gov this compound, as a typical organic azide, is expected to readily participate in SPAAC reactions with a variety of strained cyclooctynes.

Table 3: Representative Strained Alkynes for SPAAC and their Expected Reactivity with this compound

| Strained Alkyne | Abbreviation | Key Feature | Expected Reactivity |

| Dibenzocyclooctyne | DIBO | Fused benzene rings increase strain. nih.gov | High |

| Bicyclononyne | BCN | Highly strained nine-membered ring. nih.gov | High |

| Difluorinated cyclooctyne | DIFO | Electron-withdrawing fluorine atoms activate the alkyne. nih.gov | Very High |

This table illustrates common strained alkynes and their anticipated reactivity with this compound based on general SPAAC principles.

Other [3+2] Cycloaddition Pathways

Beyond reactions with alkynes, the azide group of this compound can also undergo [3+2] cycloaddition reactions with other dipolarophiles, such as alkenes. These reactions, however, are generally less common and often require more forcing conditions (e.g., higher temperatures) compared to the highly efficient azide-alkyne cycloadditions. The reaction of azides with alkenes can lead to the formation of triazolines, which may be stable or can undergo further reactions.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) represents another important pathway, which, in contrast to CuAAC, typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgwikipedia.orgnih.gov This method can also be applied to internal alkynes, providing access to fully substituted triazoles. nih.gov

Aryl Halide Reactivity: Cross-Coupling Reactions

The bromine atom attached to the benzene ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling with Acetylides)

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a variety of partners. The Sonogashira coupling, a powerful method for the formation of a C(sp²)-C(sp) bond, involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govorganic-chemistry.orgresearchgate.net While specific studies on the Sonogashira coupling of this compound are not extensively detailed in the provided search results, the general principles apply. The reaction would involve the coupling of the aryl bromide with a terminal alkyne to yield a 2-(alkynyl)-1-(azidomethyl)benzene derivative. The efficiency of such a reaction would be influenced by factors such as the choice of palladium catalyst, ligand, base, and reaction conditions. thalesnano.com

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. researchgate.net In the case of this compound, this involves the cleavage of the C-Br bond and the formation of a palladium(II) intermediate.

Studies on the oxidative addition of ortho-substituted aryl halides have shown that the nature of the ortho substituent can influence the reaction rate. Steric hindrance from the ortho group can decelerate the oxidative addition process. nih.gov The electronic properties of the substituent also play a role. For this compound, the electron-withdrawing nature of the azidomethyl group could potentially influence the electron density at the carbon bearing the bromine, thereby affecting the rate of oxidative addition.

The general catalytic cycle for a Sonogashira coupling is depicted below:

Table 1: General Catalytic Cycle of Sonogashira Coupling

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl bromide (R-X) to form a Pd(II) intermediate (R-Pd-X). |

| Transmetalation | The terminal alkyne reacts with the Cu(I) co-catalyst to form a copper acetylide, which then transfers the acetylide group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-alkynyl intermediate (R-Pd-C≡CR'). |

| Reductive Elimination | The coupled product (R-C≡CR') is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. |

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is widely used for the formation of biaryl compounds.

A notable application of this compound (referred to as ortho-azidobromobenzene in the study) in a Suzuki-Miyaura type cross-coupling has been reported. researchgate.net In this work, the compound was successfully coupled with various arylboronic acids to synthesize fused aromatic indole-heterocycles. researchgate.net This demonstrates the viability of the C-Br bond in this compound for Suzuki-Miyaura coupling, even in the presence of the potentially reactive azide functionality. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base like K₂CO₃ or Cs₂CO₃. mdpi.comkochi-tech.ac.jp

Table 2: Example of Suzuki-Miyaura Coupling with an ortho-Azidoaryl Halide

| Aryl Halide | Coupling Partner | Product | Reference |

| ortho-azidobromobenzene | Arylboronic acid | Fused aromatic indole-heterocycles | researchgate.net |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for these transformations, other transition metals like nickel and copper can also effectively catalyze cross-coupling reactions of aryl bromides.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more economical alternative to palladium and can exhibit unique reactivity. beilstein-journals.orgrsc.orgnih.gov Nickel-catalyzed cross-coupling reactions of aryl bromides with organoboron reagents (a Suzuki-Miyaura type reaction) or organozinc reagents (a Negishi type reaction) are well-established. beilstein-journals.org Although specific examples with this compound were not found in the provided search results, the general reactivity of aryl bromides in nickel-catalyzed systems suggests that this compound would likely be a suitable substrate.

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. nih.govrsc.orgnih.govrsc.org More recently, copper has been used as a catalyst for coupling aryl halides with a variety of nucleophiles, including amines, thiols, and alkynes. Copper can also be used as a co-catalyst in Sonogashira reactions. researchgate.net Given the precedent for copper-catalyzed reactions with aryl bromides, it is plausible that this compound could undergo such transformations.

Dual Reactivity: Orthogonal Functional Group Transformations

The presence of both an aryl bromide and an azidomethyl group on the same molecule opens up possibilities for sequential and chemoselective reactions, allowing for the independent functionalization of each site. researchgate.net This "dual reactivity" is a powerful tool for the efficient construction of complex molecules.

Sequential Chemoselective Transformations of Azide and Bromine Moieties

The differential reactivity of the aryl bromide and the azide group allows for their selective transformation in a stepwise manner. For instance, the aryl bromide can be engaged in a cross-coupling reaction while the azide remains intact. Subsequently, the azide can be transformed into other functional groups, such as an amine via reduction or a triazole via a [3+2] cycloaddition (click chemistry). nih.govnih.gov

A prime example of this sequential reactivity is the work by Sapi and coworkers, who first performed a Suzuki-Miyaura coupling on ortho-azidobromobenzene with arylboronic acids. researchgate.net The resulting biaryl azide was then subjected to a thermally induced nitrene insertion reaction, where the azide group decomposes to a reactive nitrene intermediate that inserts into a C-H bond to form a new heterocyclic ring. researchgate.net This two-step sequence highlights the ability to first utilize the aryl bromide as a coupling handle and then exploit the azide for a subsequent cyclization reaction.

This orthogonal reactivity allows for the strategic and efficient synthesis of complex molecular architectures from the readily available this compound scaffold.

Design Principles for Selective Functionalization

Selective functionalization of this compound hinges on the differential reactivity of its functional groups. The azidomethyl group is susceptible to reduction and cycloaddition reactions, while the brominated aromatic ring is a handle for cross-coupling reactions and can undergo electrophilic aromatic substitution.

The benzylic position, being adjacent to the aromatic ring, exhibits enhanced reactivity. Reactions at this site can be influenced by the electronic effects of the substituents on the ring. The bromine atom, being electron-withdrawing, can influence the reactivity of the benzylic C-H bonds.

Strategic functionalization often involves a stepwise approach. For instance, the azide can be transformed first, followed by modification of the aromatic ring, or vice versa. The choice of reaction conditions, such as temperature, catalysts, and reagents, is paramount in achieving the desired selectivity.

| Functional Group | Potential Reactions | Key Considerations for Selectivity |

| Azidomethyl (-CH₂N₃) | Reduction to amine, Staudinger reaction, Click chemistry (cycloaddition) | Choice of reducing agent, catalyst for cycloaddition |

| Bromo (-Br) | Nucleophilic aromatic substitution, Cross-coupling reactions (e.g., Suzuki, Heck) | Catalyst system, reaction temperature, nature of coupling partner |

| Aromatic Ring | Electrophilic Aromatic Substitution (EAS) | Directing effects of substituents, nature of the electrophile |

Other Reactions Involving the Azidomethyl Group or Aromatic Ring

Beyond the aforementioned transformations, this compound can undergo a range of other synthetically useful reactions.

Reduction of the Azide Moiety to Primary Amine

The conversion of the azidomethyl group to a primary amine, (2-bromophenyl)methanamine, is a fundamental transformation. This can be achieved through several reliable methods, each with its own set of advantages.

One common method is the Staudinger reaction , which involves the treatment of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane. This two-step process is known for its mild conditions and high yields.

Catalytic hydrogenation offers another efficient route. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, the azide is cleanly reduced to the corresponding amine.

Chemical reduction using reagents like sodium borohydride (NaBH₄) in the presence of a suitable catalyst, such as tin(IV) 1,2-benzenedithiolate, can also effect this transformation under mild conditions. cmu.eduorganic-chemistry.org The choice of reducing agent and conditions can be tailored to be compatible with other functional groups present in the molecule.

| Reduction Method | Reagents | Typical Conditions |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | Step 1: Anhydrous solvent (e.g., THF, ether) Step 2: Aqueous workup |

| Catalytic Hydrogenation | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) | Pressurized H₂ atmosphere, solvent (e.g., ethanol, methanol) |

| Chemical Reduction | Sodium Borohydride (NaBH₄), Catalyst (e.g., tin bis(1,2-benzenedithiolate)) | THF/water, room temperature |

Electrophilic Aromatic Substitution on the Bromobenzene (B47551) Ring

Electrophilic aromatic substitution (EAS) on the bromobenzene ring of this compound is governed by the directing effects of the existing substituents: the bromo group and the azidomethyl group.

The bromo group is a well-established deactivating, ortho-, para-directing group. wikipedia.org Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, making the reaction slower than that of benzene. However, its ability to donate a lone pair of electrons through resonance stabilizes the cationic intermediate (sigma complex) when the electrophile attacks the ortho or para positions.

The azidomethyl group (-CH₂N₃) is generally considered to be a weakly deactivating group due to the electronegativity of the nitrogen atoms. The azido (B1232118) group itself, when directly attached to an aromatic ring, is known to be an ortho-, para-director. nih.gov By extension, the azidomethyl group is also expected to direct incoming electrophiles to the ortho and para positions relative to itself.

In this compound, the bromo group is at position 2. The directing effects of the two substituents are as follows:

Bromo group (at C2): Directs to positions 4 and 6 (para and ortho, respectively).

Azidomethyl group (at C1): Directs to positions 3, 5 (ortho), and 5 (para).

The combined directing effects of the bromo and azidomethyl groups would likely favor substitution at the C4 and C6 positions , which are activated by the bromo group and are also influenced by the azidomethyl group. Steric hindrance from the azidomethyl group might disfavor substitution at the C6 position to some extent, potentially making the C4 position the major site of electrophilic attack. However, the precise product distribution would depend on the specific electrophile and reaction conditions. When multiple substituents are present, the most activating group generally dictates the position of substitution. In cases of conflicting directing effects, the more electron-donating group typically has a stronger influence. youtube.comyoutube.com

| Electrophilic Aromatic Substitution | Reagents | Expected Major Product(s) |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 1-(Azidomethyl)-2-bromo-4-nitrobenzene and 1-(Azidomethyl)-2-bromo-6-nitrobenzene |

| Halogenation (e.g., Bromination) | Bromine (Br₂), Lewis Acid (e.g., FeBr₃) | 1-(Azidomethyl)-2,4-dibromobenzene and 1-(Azidomethyl)-2,6-dibromobenzene |

| Friedel-Crafts Acylation | Acyl Halide (RCOCl), Lewis Acid (e.g., AlCl₃) | 4-Acetyl-1-(azidomethyl)-2-bromobenzene and 2-Acetyl-1-(azidomethyl)-6-bromobenzene |

Applications of 1 Azidomethyl 2 Bromobenzene in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

1-(Azidomethyl)-2-bromobenzene serves as a bifunctional linchpin in multistep organic synthesis. smolecule.com The presence of two distinct reactive centers, the azidomethyl group and the bromo substituent, allows for sequential and orthogonal chemical modifications. smolecule.com The azide (B81097) group is a precursor to amines via reduction (e.g., Staudinger reduction) and, more significantly, a key participant in 1,3-dipolar cycloaddition reactions. smolecule.commdpi.com Simultaneously, the bromine atom on the aromatic ring is amenable to a host of well-established cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as nucleophilic aromatic substitution. smolecule.com

This dual reactivity makes it an ideal intermediate for convergent synthetic strategies, where different fragments of a target molecule can be introduced stepwise. For instance, the azide can be used to "click" the scaffold to one molecular partner, followed by a palladium-catalyzed cross-coupling reaction at the bromo position to introduce a second, distinct fragment. This controlled, stepwise approach is fundamental to building the complex molecular frameworks found in pharmaceuticals and other functional organic molecules.

Construction of Diverse Heterocyclic Systems

The compound is particularly powerful in the field of heterocyclic chemistry, where it provides access to a wide array of nitrogen-containing ring systems, most notably 1,2,3-triazoles and their more complex fused derivatives.

The most prominent application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.com This reaction is prized for its high efficiency, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide range of functional groups. researchgate.net The reaction involves the [3+2] cycloaddition of the azide moiety with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted triazole isomer. researchgate.net

Researchers have utilized this reaction to synthesize a variety of triazole derivatives by reacting this compound with different alkynes. These triazoles often serve as core structures in the development of new therapeutic agents. For example, novel N,N-diphenylurea derivatives bearing the 1-(2-bromobenzyl)-1H-1,2,3-triazole scaffold have been synthesized and investigated as potential IDO1 inhibitors. frontiersin.org The synthesis proceeds by reacting this compound with an appropriate alkyne-functionalized urea (B33335) precursor in the presence of a copper catalyst. frontiersin.org

Below is a table summarizing examples of 1,2,3-triazole synthesis using this compound and related azides.

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Yield (%) | Ref |

| This compound | N-(4-methoxyphenyl)-N'-(prop-2-yn-1-yl)urea | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 1-((1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-methoxyphenyl)urea | 81.4 | frontiersin.org |

| This compound | N-(4-bromophenyl)-N'-(prop-2-yn-1-yl)urea | CuSO₄·5H₂O, Sodium Ascorbate | 1-((1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea | 66.9 | frontiersin.org |

| 1-(Azidomethyl)-4-bromobenzene | Prop-2-ynyl acetate (B1210297) | CuI | ((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl) acetate | - | researchgate.net |

| 1-(Azidomethyl)-4-bromobenzene | Dipropargyl uracil | Cu(OAc)₂·H₂O | 1,3-Bis((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione | - | researchgate.net |

The synthetic utility of the triazoles derived from this compound extends beyond simple substitution. The strategic placement of the bromine atom ortho to the triazole-containing side chain provides a handle for subsequent intramolecular cyclization reactions, leading to the formation of complex, fused polycyclic aromatic systems. mdpi.com

While direct examples starting from this compound are specific to proprietary research, the general strategy is well-established in organic methodology. After the initial CuAAC reaction to form the 1-(2-bromobenzyl)-1H-1,2,3-triazole derivative, the aryl bromide can participate in a palladium-catalyzed intramolecular C-H arylation or a Heck-type reaction with a suitably positioned unsaturated group. This allows for the annulation of a new ring onto the existing benzene (B151609) structure, creating rigid, planar, and extended aromatic systems. mit.edu Such ladder-type or fused polycyclic structures are of significant interest in materials science for applications in organic electronics. mit.edu For example, a general method for creating fused benzenoid systems involves the electrophile-induced cyclization of 2-(ethynyl)biphenyl derivatives, a transformation that highlights the potential for cyclizing ortho-substituted aromatic systems to build structural complexity. mit.edu

Development of Bifunctional Scaffolds and Chemical Probes

The orthogonal nature of the azide and bromo functionalities makes this compound an excellent scaffold for creating bifunctional molecules and chemical probes designed to interact with biological systems or form complex supramolecular assemblies.

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The azide group is arguably the most important bioorthogonal functional group due to its small size, metabolic stability, and lack of endogenous counterparts in most living organisms. nih.govru.nl It serves as a "chemical handle" that can be incorporated into biomolecules like proteins, glycans, or lipids. nih.gov

This compound and its derivatives are valuable reagents in this field. The azide allows for its attachment to a biomolecule of interest using bioorthogonal ligation reactions. smolecule.com The most common of these is the CuAAC, though for live-cell applications, copper-free variants like the strain-promoted azide-alkyne cycloaddition (SPAAC) are often preferred to avoid copper-induced toxicity. wikipedia.orgnih.gov Once the scaffold is attached, the bromine atom remains available for further modification, such as the attachment of a reporter tag (e.g., a fluorophore) or an affinity label, enabling the study of biological processes in real-time within a cellular environment. smolecule.com

In materials science, this compound serves as a monomer or cross-linker for the synthesis of functional polymers and supramolecular structures. The azide group's ability to participate in click chemistry is exploited for both polymerization and post-synthetic modification of materials. acs.org

For example, porous organic polymers (POPs) and covalent organic frameworks (COFs) are classes of materials with high surface areas and tunable pore structures. acs.orgresearchgate.net These materials are often synthesized from rigid aromatic building blocks. A monomer like this compound could be incorporated into a polymer backbone via reactions involving its bromine atom (e.g., Sonogashira-Hagihara coupling). researchgate.net The pendant azide groups within the resulting porous framework can then be used to functionalize the interior surface of the pores via click chemistry. acs.org This allows for the precise installation of catalytic sites, affinity ligands, or other functional moieties, creating bespoke materials for applications in catalysis, gas storage, and separation. researchgate.net

Contributions to Methodological Advancements in Modern Organic Chemistry

The strategic placement of a reactive azide and a versatile bromine atom on adjacent positions of a benzene ring in this compound has made it a valuable tool for the development of novel synthetic methodologies. This unique structural arrangement facilitates tandem and domino reactions, where both functional groups participate in a sequential manner to construct complex molecular architectures in a single synthetic operation. This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time and resources.

One of the most significant contributions of this compound and its analogs is in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Current time information in Bangalore, IN.clockss.org This reaction allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Current time information in Bangalore, IN.clockss.org The resulting triazole products retain the bromo-substituent, which can then be used for further synthetic transformations, such as cross-coupling reactions, to introduce additional complexity. This two-stage reactivity has been exploited in the synthesis of a wide range of functional molecules.

For instance, research has demonstrated the reaction of this compound with various terminal alkynes to produce 1-(2-bromobenzyl)-1,2,3-triazole derivatives in high yields. nih.gov These reactions are often carried out under mild conditions, including the use of photocatalysts or microwave irradiation, which represent methodological advancements in themselves by offering more energy-efficient and faster reaction pathways. nih.gov

Beyond the well-established CuAAC reaction, the ortho relationship of the azide and bromine functionalities has been cleverly exploited in the development of more intricate synthetic strategies. The proximity of these two groups allows for intramolecular cyclization reactions following an initial intermolecular coupling. This has led to the development of one-pot syntheses of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

A notable example is the synthesis of 1,2-dihydro-2-iminoquinolines. beilstein-journals.org This methodology involves a copper-catalyzed reaction between a 1-(o-acetamidophenyl)propargyl alcohol and a sulfonyl azide, which proceeds through a ketenimine intermediate that undergoes a subsequent intramolecular nucleophilic attack to form the quinoline (B57606) ring system. beilstein-journals.org While this specific example does not use this compound directly, it highlights the potential of ortho-functionalized building blocks to enable novel cyclization cascades. The analogous reactivity of this compound, where the azide participates in a cycloaddition and the bromine is subsequently used in a ring-forming reaction, is a key area of methodological development.

Furthermore, the iodo-analog, 1-(azidomethyl)-2-iodobenzene, has been shown to be particularly effective in radical-mediated spirocyclization reactions, yielding complex 4,4-spirocyclic γ-lactams in good yields. The efficiency of this radical cyclization is enhanced by the proximity of the reacting groups in the ortho isomer. This suggests that similar radical-based methodologies could be developed using this compound, leveraging the weaker C-Br bond compared to a C-H bond to facilitate novel bond formations.

The development of one-pot, multi-component reactions is another area where this compound has contributed to methodological advancements. nih.gov By combining the in-situ formation of the azide from the corresponding bromide with a subsequent cycloaddition and further functionalization, chemists can rapidly assemble complex molecules from simple precursors. This approach is highly convergent and aligns with the principles of green chemistry by minimizing waste and maximizing efficiency.

The following interactive table summarizes key research findings on the application of this compound in the synthesis of triazole derivatives, showcasing the versatility of this compound in modern organic synthesis.

| Alkyne Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenylacetylene (B144264) | Cu-gCN, UV light | 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole | 89 | nih.gov |

| Phenylacetylene | Cu-gCN, Daylight + Base | 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole | 48 | nih.gov |

| Propargyl alcohol | Cu(OAc)₂, Alcohol solvent | 1-(2-bromobenzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | Not specified | researchgate.net |

| Dipropargyl uracil | In-situ azide formation, Click chemistry | 1,3-bis((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione | Not specified | dntb.gov.ua |

| Dipropargyl thymine | In-situ azide formation, Click chemistry | 1,3-bis((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione | Not specified | dntb.gov.ua |

Advanced Spectroscopic and Structural Characterization Studies of 1 Azidomethyl 2 Bromobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1-(azidomethyl)-2-bromobenzene, offering precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectra, the protons of this compound exhibit characteristic chemical shifts that confirm its structure. The benzylic protons of the azidomethyl group (-CH₂N₃) typically appear as a singlet around δ 4.50 ppm. The aromatic protons, due to the ortho-bromo substitution, show a more complex pattern. Specifically, the proton on the carbon adjacent to the bromine (C6-H) often appears as a doublet of doublets around δ 7.62 ppm. The remaining aromatic protons resonate in the region of δ 7.15-7.40 ppm, displaying multiplets that arise from coupling with neighboring protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| -CH₂N₃ | 4.50 | s (singlet) | rsc.org |

| Aromatic H | 7.62 | dd (doublet of doublets) | rsc.org |

| Aromatic H | 7.39 | td (triplet of doublets) | rsc.org |

| Aromatic H | 7.20 | td (triplet of doublets) | rsc.org |

| Aromatic H | 7.34 | dd (doublet of doublets) | rsc.org |

Table 1: ¹H NMR data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon of the azidomethyl group (-CH₂N₃) is typically observed at approximately 54.6 ppm. The carbon atom attached to the bromine (C-Br) resonates around 123.7 ppm. The other aromatic carbons show signals in the range of 127.8 to 135.0 ppm, consistent with a substituted benzene (B151609) ring.

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

| -CH₂N₃ | 54.6 | rsc.org |

| Aromatic C-Br | 123.7 | rsc.org |

| Aromatic C-H | 133.0 | rsc.org |

| Aromatic C-H | 130.0 | rsc.org |

| Aromatic C-H | 129.8 | rsc.org |

| Aromatic C-H | 127.8 | rsc.org |

| Aromatic C-CH₂N₃ | 135.0 | rsc.org |

Table 2: ¹³C NMR data for this compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not extensively reported in readily available literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be standard practice for unambiguous structural confirmation.

COSY spectra would reveal the coupling relationships between adjacent aromatic protons, helping to assign the complex multiplets in the ¹H NMR spectrum.

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments of the -CH₂N₃ group and the individual aromatic C-H pairs.

HMBC would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the azidomethyl group and the C1 carbon of the benzene ring, as well as the position of the bromine atom relative to the other substituents.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the key functional groups present in this compound.

Vibrational Analysis of Azide (B81097) and Aryl C-Br Bonds

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This band is consistently observed around 2094-2100 cm⁻¹. rsc.org The presence of this intense peak is a definitive indicator of the successful incorporation of the azide functional group.

The stretching vibration of the aryl carbon-bromine (C-Br) bond is also a characteristic feature, although it is typically weaker than the azide stretch. This vibration is expected in the fingerprint region of the IR spectrum, generally between 1000 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Azide (-N₃) | Asymmetric Stretch | 2094 - 2100 | rsc.org |

| Aryl C-H | Stretch | ~3060 | |

| CH₂ | Stretch | ~2933 | rsc.org |

| C=C Aromatic | Stretch | ~1565, 1440 | rsc.org |

| Aryl C-Br | Stretch | 1000 - 600 |

Table 3: Key IR absorption bands for this compound.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the C-Br bond, which can sometimes be weak in the IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular weight of the compound is 212.05 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the intact molecule. A characteristic fragmentation pattern involves the loss of a dinitrogen molecule (N₂), which has a mass of 28 g/mol . This fragmentation results in a prominent peak at m/z corresponding to the [M-28]⁺ fragment, which is the 2-bromobenzyl cation. Further fragmentation of the aromatic ring can also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the elemental composition of this compound and its reaction products. It provides accurate mass measurements, which are essential for confirming the identity of synthesized compounds. acs.org For instance, HRMS coupled with Electrospray Ionization (ESI) has been extensively used to characterize complex triazole derivatives formed from reactions involving substituted benzyl (B1604629) azides. acs.org

In studies of related azides, HRMS is routinely employed to confirm product structures. For example, in the synthesis of various nitrogen-containing heterocycles, HRMS (ESI) was used to verify the mass of the final products, ensuring that the expected molecular formula was obtained. These measurements are typically reported as a calculated mass for the expected ion and the experimentally found mass, with very high accuracy. acs.org

Table 1: Representative HRMS Data for a Derivative of a Substituted Benzyl Azide

| Compound/Fragment | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type | Reference |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar, non-volatile compounds, including the triazole products derived from this compound. nih.govscielo.br This method allows for the generation of ions directly from a solution, which is useful for coupling with liquid chromatography to analyze complex reaction mixtures. scielo.br

ESI-MS has been used to study the fragmentation pathways of N-bromobenzyl-substituted compounds, providing insights into their structure and stability. nih.gov It is also the ionization method of choice for HRMS analysis of many derivatives, confirming the formation of target molecules in synthetic procedures. acs.orgtandfonline.com In the study of metal carbonyl compounds, ESI-MS has been employed to monitor reactions with azide ions, where it was observed that the azide can act as a nucleophile, leading to isocyanate complexes, or as a base, causing deprotonation. uvic.ca

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds and is frequently used to monitor the progress of reactions involving benzyl azides and to identify the products. researchgate.netiphy.ac.cn For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, GC is used with an internal standard to calculate the yield of the triazole product. rsc.org The identity of the product peaks in the chromatogram is then confirmed by the coupled mass spectrometer. iphy.ac.cnrsc.org

The technique has been applied to analyze reaction mixtures in the synthesis of triazoles, where after extraction, the sample is analyzed by GC-MS to confirm the presence of the desired product. iphy.ac.cn In mechanistic studies, such as the myoglobin-catalyzed conversion of benzyl azide to benzaldehyde, GC-MS is essential for identifying and quantifying both the substrate and the products, including isotopically labeled species. rsc.org

Table 2: Instrumentation Used in GC-MS Analysis of Benzyl Azide Reactions

| Instrument | Column | Detector | Application | Reference |

|---|---|---|---|---|

| Shimadzu GC-2010 | Agilent J&W GC Chiral Cyclosil-B | FID | Analysis of Mb-catalyzed azide oxidation | rsc.org |

| Agilent 7890A GC / 5975C MS | Agilent 19091S-433 (H-5MS) | EI+ MSD, FID | Analysis of RuAAC reactions | orgsyn.org |

| Shimadzu GC-2014C | WondaCAP 17 (30 m × 0.25 mm) | FID | Calculation of catalytic reaction yields | rsc.org |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic properties of materials involved in reactions with this compound and to initiate photochemical processes. For instance, in the synthesis of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole, UV light is used to drive the reaction, and the yield under UV conditions is significantly higher compared to daylight conditions. nih.gov

Furthermore, UV-Vis spectroscopy is used to characterize catalysts and supports. In a study using a carbon nitride-supported copper catalyst (Cu-gCN) for triazole synthesis, the band gap of the gCN support was derived from its UV-visible spectra. nih.gov Solid-state UV-vis absorption spectra are also recorded for coordination polymers used as catalysts in azide-alkyne cycloadditions to understand their electronic structure. rsc.org

X-ray Diffraction (XRD) and Single-Crystal Crystallography

X-ray Diffraction (XRD) is an indispensable technique for determining the crystal structure of solid-state materials, including catalysts and crystalline derivatives of this compound. Powder XRD (PXRD) is commonly used to identify the crystalline phases of heterogeneous catalysts. mdpi.comresearchgate.net For example, the patterns of various copper-based catalysts used in azide-alkyne cycloadditions were recorded to verify the presence of metallic copper or copper oxides and to assess their stability and structural integrity after reaction cycles. rsc.orgmdpi.com

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a molecule. This technique has been used to unambiguously determine the structure of copper(I) coordination polymers that act as catalysts for the CuAAC reaction. acs.orgnih.gov It reveals details about coordination geometries, bond lengths, and bond angles, which are crucial for understanding the catalytic mechanism. acs.orgrsc.org

Table 3: XRD Data for a Cu/β-SiC Catalyst Used in Azide-Alkyne Cycloaddition

| 2θ Angle (°) | Miller Index (hkl) | Phase | Reference |

|---|---|---|---|

| 35.5 | (111) | β-SiC | mdpi.com |

| 43.3 | (111) | CuO | mdpi.com |

| 50.4 | (200) | CuO | mdpi.com |

| 59.7 | (220) | β-SiC | mdpi.com |

| 71.4 | (311) | β-SiC | mdpi.com |

Other Advanced Characterization Techniques

Beyond the standard methods, other advanced techniques provide deeper insights into the properties of materials related to this compound. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the top few nanometers of a material. researchgate.netzu.edu.pk It is particularly valuable for characterizing heterogeneous catalysts.

In a study of a carbon nitride-supported copper catalyst (Cu-gCN) used for triazole synthesis with this compound, XPS was used to analyze the catalyst's surface. nih.gov The core-level Cu 2p spectrum indicated the metallic nature of the copper nanoparticles, which is crucial for their catalytic activity. The binding energies for Cu 2p₃/₂ and Cu 2p₁/₂ were found at 932.6 eV and 952.4 eV, respectively, confirming the state of the copper on the catalyst surface.

Computational Chemistry and Theoretical Investigations of 1 Azidomethyl 2 Bromobenzene

Quantum Chemical Calculations of Molecular Structure and Electronic States (e.g., DFT Studies)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like 1-(Azidomethyl)-2-bromobenzene. These calculations provide valuable insights into the molecule's geometry, orbital energies, and charge distribution.

DFT studies typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The presence of the bulky bromine atom and the azidomethyl group on adjacent positions of the benzene (B151609) ring introduces steric strain, which influences the planarity of the ring and the orientation of the substituents.

Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic compounds containing both electron-withdrawing (bromo) and potentially reactive (azido) groups, the distribution and energies of these frontier orbitals are key to understanding its chemical behavior.

Molecular Electrostatic Potential (MESP) maps are also generated from DFT calculations to visualize the charge distribution. In this compound, regions of negative potential are expected around the nitrogen atoms of the azide (B81097) group and the bromine atom, indicating areas susceptible to electrophilic attack. Conversely, positive potential regions would highlight sites prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms and the identification of transition states, which are the high-energy structures that connect reactants to products.

A significant reaction pathway for azides is their thermal or photochemical decomposition to form a highly reactive nitrene intermediate, with the concomitant loss of nitrogen gas. For this compound, computational studies can model this process, calculating the activation energy required for the N-N bond cleavage. The subsequent reactions of the resulting nitrene, such as intramolecular cyclization or intermolecular reactions, can also be investigated. The presence of the ortho-bromine atom could influence the regioselectivity of these subsequent reactions.

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of the transition state are calculated. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters for this compound, which can be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are sensitive to the electronic environment of each nucleus. For this compound, the calculations would predict the chemical shifts for the aromatic protons, the methylene protons of the azidomethyl group, and the carbon atoms of the benzene ring. The electron-withdrawing effects of the bromine and azide groups would be reflected in the downfield shifts of the adjacent protons and carbons.

IR Frequencies: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in an infrared (IR) spectrum. A characteristic and strong absorption band for the azide group is expected around 2100 cm⁻¹. The calculations would also predict the frequencies for C-H stretching, C=C stretching of the aromatic ring, and C-Br stretching.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (CH₂) | 4.5 ppm |

| ¹³C NMR Chemical Shift (CH₂) | 55 ppm |

| IR Frequency (Azide Stretch) | 2105 cm⁻¹ |

| IR Frequency (C-Br Stretch) | 650 cm⁻¹ |

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with its environment.

By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal how the solvent molecules arrange around the solute and how they affect its conformation and dynamics. The simulations can also provide information on the flexibility of the molecule, showing the range of motion of the azidomethyl group relative to the benzene ring. This is particularly important for understanding how the molecule might interact with a binding site in a biological system or approach another reactant in a chemical reaction.

Conformational Analysis and Energetic Stability Studies

The rotation around the single bond connecting the methylene group to the benzene ring in this compound gives rise to different conformers. Conformational analysis aims to identify the stable conformers and to determine their relative energies.

Theoretical Insights into Orthogonal Reactivity and Chemoselectivity

The presence of two distinct reactive functional groups, the azide and the bromo group, on the same molecule raises questions of orthogonal reactivity and chemoselectivity. Theoretical calculations can provide valuable insights into which group is more likely to react under specific conditions.

By modeling the reactions of this compound with various reagents, it is possible to compare the activation energies for reactions at the azide group versus the bromine atom. For example, the azide can undergo cycloaddition reactions, while the bromine can participate in nucleophilic aromatic substitution or cross-coupling reactions. Computational studies can predict which of these pathways is more favorable, guiding the design of synthetic strategies that selectively target one functional group while leaving the other intact. This is a powerful tool for achieving chemoselectivity in the synthesis of more complex molecules.

Design and Synthesis of Derivatives of 1 Azidomethyl 2 Bromobenzene

Structural Modification Strategies on the Aromatic Ring

The aromatic ring of 1-(azidomethyl)-2-bromobenzene serves as a versatile platform for structural modifications. The introduction of various substituents can modulate the electronic properties, reactivity, and steric hindrance of the molecule, thereby influencing its behavior in subsequent chemical transformations.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of the aromatic ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can significantly impact the reactivity of both the azidomethyl group and the bromo substituent.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), can increase the electron density on the aromatic ring. This can influence the nucleophilicity of the azide (B81097) group. For instance, 1-(azidomethyl)-4-methoxybenzene (B1278375) has been synthesized and utilized in the preparation of various compounds. mdpi.com While the electron-donating nature of the methoxy group can lead to slower kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to reduced azide electrophilicity, it can enhance solubility in polar solvents.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as halogens (fluoro, chloro, iodo) and cyano groups can decrease the electron density of the aromatic ring. This can enhance the electrophilicity of the azide group, potentially accelerating cycloaddition reactions. clockss.org A variety of halogenated derivatives have been synthesized, including 1-(azidomethyl)-2-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, and 1-(azidomethyl)-4-iodobenzene. mdpi.comresearchgate.net The synthesis of these compounds often involves the azidation of the corresponding benzyl (B1604629) halide. mdpi.comresearchgate.net The presence of these EWGs can also influence the reactivity of the C-Br bond in cross-coupling reactions.

The following table summarizes the synthesis of some derivatives with electron-donating and electron-withdrawing substituents.

| Compound Name | Substituent | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1-(Azidomethyl)-4-methoxybenzene | -OCH₃ (EDG) | 1-(Chloromethyl)-4-methoxybenzene | NaN₃, DMF, 60 °C, 5 h | 87 | mdpi.com |

| 1-(Azidomethyl)-4-fluorobenzene | -F (EWG) | 4-Fluorobenzyl chloride | NaN₃, EtOH-H₂O, Cu(OAc)₂·H₂O, 1,10-phenanthroline (B135089) monohydrate, Sodium L-ascorbate | 78 | researchgate.net |

| 1-(Azidomethyl)-4-chlorobenzene | -Cl (EWG) | 1-(Bromomethyl)-4-chlorobenzene | NaN₃, THF:H₂O, CuI, Ultrasonic irradiation | - | researchgate.net |

| 1-(Azidomethyl)-4-bromobenzene | -Br (EWG) | 1-(Bromomethyl)-4-bromobenzene | NaN₃, THF:H₂O, CuI, Ultrasonic irradiation | - | researchgate.net |

| 1-(Azidomethyl)-4-iodobenzene | -I (EWG) | 4-Iodobenzyl chloride | NaN₃, EtOH-H₂O, Cu(OAc)₂·H₂O, 1,10-phenanthroline monohydrate, Sodium L-ascorbate | - | mdpi.comresearchgate.net |

Synthesis of Multifunctional Derivatives

The synthesis of multifunctional derivatives of this compound allows for the creation of complex molecular scaffolds with diverse functionalities. These derivatives can serve as versatile building blocks in combinatorial chemistry and drug discovery. For example, derivatives bearing additional reactive handles, such as cyano or ester groups, have been developed. clockss.org The presence of multiple, orthogonally reactive functional groups enables sequential chemical transformations, leading to a wide array of structurally diverse molecules. The design of such multifunctional derivatives is crucial for building chemical libraries for high-throughput screening. nih.govdergipark.org.tr

Synthesis of Complex Triazole-Containing Architectures

The azidomethyl group of this compound is a key functional handle for the construction of complex heterocyclic systems, most notably 1,2,3-triazoles, through 1,3-dipolar cycloaddition reactions. derpharmachemica.com

N-Substituted 1,2,3-Triazole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. arkat-usa.orgscielo.br this compound and its derivatives readily react with a wide range of terminal alkynes to afford the corresponding N-substituted 1,2,3-triazole derivatives. royalsocietypublishing.org The reaction of this compound with phenylacetylene (B144264), for example, yields 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole with high efficiency. royalsocietypublishing.org

The synthesis of N-substituted triazoles can also be achieved through the N-alkylation of pre-formed NH-1,2,3-triazoles. arkat-usa.orgresearchgate.net This approach allows for the introduction of the 2-bromobenzyl moiety onto the triazole ring system.

The following table provides examples of N-substituted 1,2,3-triazole derivatives synthesized from 2-bromobenzyl azide and related precursors.

| Product Name | Alkyne Substrate | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| 1-(2-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | Phenylacetylene | Cu-gCN | UV light, MeOH | 89 | royalsocietypublishing.org |

| 1-(2-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | Phenylacetylene | Cu-gCN | Daylight + Et₃N, MeOH | 48 | royalsocietypublishing.org |

| 1-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl) derivative | Limonin derivative with terminal alkyne | Cu(OAc)₂·H₂O, Sodium ascorbate (B8700270) | THF:H₂O, r.t., 10 h | 78 | researchgate.net |

Fused Heterocyclic Systems Derived from Triazoles

The triazole ring, once formed, can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. One such example is the synthesis of arkat-usa.orgscielo.brCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidines. researchgate.netupi.edujapsonline.com These compounds can be prepared from appropriately functionalized 1,2,3-triazole precursors. For instance, 4,5-difunctionalized 1-bromobenzyl arkat-usa.orgscielo.brCurrent time information in Bangalore, IN.triazoles can be cyclized to form the triazolopyrimidine core. beilstein-journals.org The synthesis of triazolo-isoquinolines has also been reported through the annulation of 2-azido-3-(2-iodophenyl)acrylates. nih.gov

Exploration of Bifunctional and Polyfunctional Scaffolds for Chemical Diversification

This compound and its derivatives are valuable bifunctional scaffolds for chemical diversification. The presence of two distinct and orthogonally reactive functional groups—the azidomethyl group and the bromo substituent—allows for a wide range of selective chemical transformations. The azide group can be utilized in cycloaddition reactions or reduced to an amine, while the bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

This dual reactivity enables the construction of diverse chemical libraries from a common starting material. For instance, the azide can be converted to a triazole, and the bromo group can then be used to introduce further diversity through a palladium-catalyzed cross-coupling reaction. This modular approach is highly efficient for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies in drug discovery. clockss.orgresearchgate.net The ability to create polyfunctional molecules from this scaffold is a key strategy in modern synthetic and medicinal chemistry. nih.govdergipark.org.tr

Synthesis and Applications of Diazido Compounds